Product packaging for 2-[Chloro(hydroxy)methyl]benzene-1,4-diol(Cat. No.:)

2-[Chloro(hydroxy)methyl]benzene-1,4-diol

Cat. No.: B13823694
M. Wt: 174.58 g/mol
InChI Key: GTLYTLMCMJETRH-UHFFFAOYSA-N
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Description

2-[Chloro(hydroxy)methyl]benzene-1,4-diol is a chemical compound of significant interest in biochemical and pharmacological research. This compound is recognized for its potent inhibitory effects on E. coli β-glucuronidase , an enzyme relevant in various biological processes. By binding to and reducing the activity of this enzyme, the compound exhibits notable antiproliferative activity , making it a promising candidate for investigations in anticancer therapeutics. Furthermore, its mechanism of action suggests potential application in research focused on developing new anti-inflammatory agents. Researchers can utilize this compound in various chemical transformations, including oxidation, reduction, and substitution reactions, to synthesize novel derivatives for structure-activity relationship studies. Available exclusively for research purposes, this compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please note: The specific data on inhibitory and biological activity is primarily associated with the closely related compound 2-Chloro-6-(hydroxymethyl)benzene-1,4-diol (3-Chloro-gentisil alcohol), which shares the same molecular formula. The information presented here is extrapolated from this analogous compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO3 B13823694 2-[Chloro(hydroxy)methyl]benzene-1,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

2-[chloro(hydroxy)methyl]benzene-1,4-diol

InChI

InChI=1S/C7H7ClO3/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,7,9-11H

InChI Key

GTLYTLMCMJETRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(O)Cl)O

Origin of Product

United States

Synthetic Methodologies for 2 Chloro Hydroxy Methyl Benzene 1,4 Diol

Chemo-Synthetic Pathways

Chemosynthetic routes to 2-[Chloro(hydroxy)methyl]benzene-1,4-diol are primarily centered around the functionalization of pre-existing phenolic structures. These methods often require careful control of reaction conditions to achieve the desired regioselectivity and to manage the reactivity of the hydroxyl groups.

Derivatization from Substituted Phenols

The synthesis of gentisyl alcohol-type natural products, which share the 2,5-dihydroxybenzyl alcohol core structure with the target molecule, often commences from substituted phenols like 4-methoxyphenol. nih.gov A common strategy involves the introduction of a hydroxymethyl group and a chlorine atom onto the phenolic ring. nih.govresearchgate.net For the synthesis of this compound, a plausible approach would start with hydroquinone (B1673460) (benzene-1,4-diol). The introduction of the chloro(hydroxy)methyl group could be envisioned through a multi-step process involving formylation followed by conversion to the desired functional group.

A key precursor in such a synthetic sequence is 2,5-dihydroxybenzaldehyde (B135720). chemicalbook.compatsnap.com This intermediate can be prepared from p-dimethoxybenzene through a series of reactions including bromination, Grignard reaction, and subsequent demethylation. patsnap.com Once 2,5-dihydroxybenzaldehyde is obtained, the aldehyde functionality can be converted to the α-chloro alcohol. This transformation can be achieved through various methods, such as reaction with a suitable chlorinating agent.

Strategies for Regioselective Synthesis

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted benzenes. nih.gov In the context of synthesizing this compound, the primary concern is the selective functionalization at the C-2 position of the hydroquinone ring. The directing effects of the two hydroxyl groups on the hydroquinone ring are paramount. Both hydroxyl groups are ortho-, para-directing and activating. To achieve selective substitution at the desired position, one of the hydroxyl groups might need to be protected.

For instance, starting with a mono-protected hydroquinone derivative would allow for more controlled introduction of the formyl group at the ortho position to the free hydroxyl group. Subsequent deprotection would then yield the desired 2,5-dihydroxybenzaldehyde intermediate with the correct substitution pattern. The synthesis of gentisyl alcohol-type compounds has demonstrated the feasibility of selective phenol (B47542) monohydroxymethylation and monochlorination as key steps. nih.gov

Application of Protecting Group Chemistry in Synthesis

The high reactivity of the hydroxyl groups in hydroquinone necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. For example, in the synthesis of 2,5-dihydroxybenzaldehyde compounds, one of the hydroxyl groups of hydroquinone can be protected before reacting with paraformaldehyde in the presence of a magnesium alkoxide. google.com This strategy prevents the formation of polymeric byproducts and directs the substitution to the desired position.

Commonly used protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers. The choice of protecting group is crucial and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. After the successful introduction and modification of the side chain, the protecting group(s) can be cleaved to reveal the free hydroxyl groups of the final product.

Multi-step Synthesis Approaches

A feasible multi-step synthesis for this compound can be proposed based on the synthesis of related compounds like chlorogentisyl alcohol. researchgate.net A potential synthetic route is outlined below:

Protection of Hydroquinone: One of the hydroxyl groups of hydroquinone is protected, for example, as a methoxy (B1213986) ether, to yield 4-methoxyphenol.

Formylation: The protected phenol undergoes regioselective formylation to introduce an aldehyde group at the ortho-position to the free hydroxyl group, yielding 2-hydroxy-5-methoxybenzaldehyde.

Conversion to α-Chloro Alcohol: The aldehyde group is then converted to the chloro(hydroxy)methyl group. This could potentially be achieved by reaction with a chlorinating agent like thionyl chloride or by a two-step process involving reduction to the alcohol followed by chlorination.

Deprotection: The protecting group (e.g., methyl) is removed to afford the final product, this compound.

The synthesis of chlorogentisyl alcohol has been reported to proceed from chlorohydroquinone (B41787) via formylation to the corresponding aldehyde, followed by reduction. researchgate.net This suggests that forming the substituted benzaldehyde (B42025) is a key intermediate step.

StepReactionStarting MaterialKey ReagentsIntermediate/Product
1ProtectionBenzene-1,4-diol (B12442567)e.g., Dimethyl sulfate4-Methoxyphenol
2Formylation4-Methoxyphenole.g., Paraformaldehyde, MgCl2, Et3N2-Hydroxy-5-methoxybenzaldehyde
3Chlorohydrin Formation2-Hydroxy-5-methoxybenzaldehydee.g., SOCl2 or PCl52-[Chloro(hydroxy)methyl]-4-methoxyphenol
4Deprotection2-[Chloro(hydroxy)methyl]-4-methoxyphenole.g., BBr3This compound

Biocatalytic and Microbial Synthesis

Biocatalytic methods offer an alternative, often more environmentally benign, approach to the synthesis of complex organic molecules. These methods utilize enzymes or whole microbial cells to perform specific chemical transformations with high stereo- and regioselectivity.

Biotransformation Studies for Compound Generation

While specific biotransformation studies for the direct synthesis of this compound are not widely reported, the principles of microbial transformation of aromatic compounds are well-established. For instance, the biotransformation of various substituted aromatic compounds into chiral dihydrodihydroxy derivatives has been demonstrated using Escherichia coli strains expressing chlorobenzene (B131634) dioxygenase. nih.gov This highlights the potential of using engineered microorganisms for the specific hydroxylation of aromatic rings.

Fermentation-Based Production Methodologies

The compound this compound, also identified in scientific literature as 3-chlorogentisyl alcohol, is a naturally occurring secondary metabolite. Its biosynthesis has been attributed to several species of fungi, indicating that fermentation-based approaches are a viable methodology for its production. Research has successfully demonstrated the isolation of this compound from fungal cultures, particularly from marine-derived strains.

Detailed research findings have identified a specific strain of the fungus Ampelomyces, a marine-derived species, as a producer of this compound. A bioassay-guided isolation process has led to the successful extraction and characterization of this compound from the fungal broth. nih.gov

The production of this compound via fermentation involves the cultivation of the producing microorganism in a suitable liquid medium, followed by extraction and purification of the target compound from the culture broth. A documented methodology for the laboratory-scale production of this compound is outlined below.

Fungal Strain and Culture Conditions:

A marine-derived fungal strain, Ampelomyces sp. (specifically strain UST040128-009), has been identified as a producer of this compound. nih.gov The fermentation process involves the static cultivation of this fungus in a nutrient-rich medium. The culture is maintained for a period of three weeks at room temperature to allow for the biosynthesis and accumulation of the desired secondary metabolite. nih.gov

Medium Composition:

The fermentation medium used for the cultivation of Ampelomyces sp. for the production of this compound consists of glucose as a carbon source, and peptone and yeast extract as nitrogen and nutrient sources, dissolved in natural seawater. nih.gov

Extraction and Purification:

Following the incubation period, the fungal culture is harvested. The production of this compound is found in the culture broth. The extraction process involves partitioning the aqueous broth with an organic solvent, typically ethyl acetate, to separate the organic compounds, including the target metabolite, from the aqueous phase. The resulting crude extract is then subjected to further purification steps to isolate the pure this compound. nih.gov

Yield:

The reported yield of pure this compound from a 3-liter fermentation of Ampelomyces sp. is 15.6 mg. nih.gov

The following interactive data table summarizes the key parameters of the fermentation-based production of this compound as reported in the literature.

ParameterDetails
Producing Organism Ampelomyces sp. (Strain: UST040128-009)
Fermentation Medium Glucose (1%), Peptone (0.5%), Yeast Extract (0.1%) in natural seawater
Culture Conditions Static culture
Incubation Temperature Room temperature
Incubation Time 3 weeks
Extraction Solvent Ethyl acetate
Reported Yield 15.6 mg from 3 L culture

Spectroscopic and Structural Analysis of this compound Remains a Subject for Future Investigation

Comprehensive spectroscopic data for the chemical compound this compound, including detailed Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectral analyses, are not extensively available in the public domain. Despite searches for experimental data pertaining to its structural and electronic characterization, specific details on proton and carbon NMR chemical shifts, infrared vibrational frequencies, and electronic absorption maxima could not be retrieved from the available scientific literature and databases.

The elucidation of a molecule's precise structure and electronic properties relies heavily on these advanced spectroscopic techniques. Techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy provide invaluable insights into the chemical environment of atoms, the nature of functional groups, and the electronic transitions within a compound. However, in the case of this compound, a thorough characterization using these methods has not been prominently reported.

As a result, the detailed analysis for the specified subsections—Proton Nuclear Magnetic Resonance (¹H NMR) Analysis, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis, Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification, and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions—cannot be provided at this time. The generation of data tables and a discussion of research findings for this particular compound would require access to experimental data that is not currently available.

Further empirical research and publication of the findings are necessary to fully characterize the spectroscopic and structural properties of this compound.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Chloro Hydroxy Methyl Benzene 1,4 Diol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the analysis of 2-[Chloro(hydroxy)methyl]benzene-1,4-diol, electron ionization (EI) would typically be employed, where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak is expected to appear as a doublet, characteristic of chlorine-containing compounds, due to the presence of the two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. docbrown.info The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for aromatic alcohols include the loss of water (H₂O), while cleavage of the bond adjacent to the aromatic ring is also prevalent. libretexts.orgyoutube.com

Predicted fragmentation pathways include:

α-Cleavage: Cleavage of the C-C bond between the benzene (B151609) ring and the chlorohydroxymethyl group, leading to the formation of a resonance-stabilized benzylic-type cation.

Loss of Water: Elimination of a water molecule (M-18) from the molecular ion, a common fragmentation for alcohols. libretexts.org

Loss of HCl: Elimination of a hydrogen chloride molecule (M-36) is a possible pathway.

Loss of CH₂O: Cleavage resulting in the loss of formaldehyde.

Aromatic Ring Fragmentation: The stable aromatic ring can lead to characteristic fragments, such as the phenyl cation at m/z 77 after the loss of all substituents. docbrown.info

The resulting mass spectrum provides a unique fingerprint that can be used to confirm the structure of the molecule.

m/z ValueProposed Fragment IonFormulaFragmentation Pathway
174/176[C₇H₇ClO₃]⁺C₇H₇ClO₃Molecular Ion (M⁺)
156/158[C₇H₅ClO₂]⁺C₇H₅ClO₂Loss of H₂O (M-18)
139[C₇H₇O₃]⁺C₇H₇O₃Loss of Cl (M-35)
125[C₆H₅O₂]⁺C₆H₅O₂Loss of CH₂Cl
109[C₆H₅O]⁺C₆H₅OLoss of CH₂Cl and O

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. researchgate.net The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

The analysis would provide key crystallographic parameters, including the dimensions of the unit cell (the basic repeating unit of the crystal), the crystal system, and the space group which describes the symmetry of the crystal. The final output is a model of the molecule showing the precise coordinates of each atom, from which intramolecular distances and angles can be calculated with high precision. This would unambiguously confirm the connectivity of the atoms and determine the conformation of the -CH(OH)Cl substituent relative to the benzene-1,4-diol (B12442567) ring.

Crystallographic ParameterDescriptionHypothetical Data Example
Chemical FormulaThe elemental composition of the molecule.C₇H₇ClO₃
Formula WeightThe mass of one mole of the compound.174.58 g/mol
Crystal SystemThe symmetry class of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal structure.P2₁/c
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).a = 8.5 Å, b = 12.1 Å, c = 7.9 Å α = 90°, β = 105.2°, γ = 90°
Volume (V)The volume of the unit cell.782.1 ų
ZThe number of molecules per unit cell.4
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.045

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal, known as crystal packing, is governed by non-covalent intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant interaction directing the supramolecular architecture. The three hydroxyl groups are potent hydrogen bond donors and acceptors.

Interaction TypePotential Participating AtomsDescription
Hydrogen BondingO-H···OStrong interactions between the hydroxyl groups of adjacent molecules, likely forming dimers, chains, or sheets.
Hydrogen BondingO-H···ClWeaker interaction where the chlorine atom acts as a hydrogen bond acceptor.
π-π StackingBenzene RingsAttractive, non-covalent interactions between the electron clouds of adjacent aromatic rings.
van der Waals ForcesAll atomsGeneral, non-specific attractive forces between molecules.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference material, revealing thermal events such as phase transitions and reactions. researchgate.net

A TGA/DTA study of this compound would provide information about its thermal stability and decomposition pathway. mdpi.com The DTA curve would likely show an initial endothermic peak corresponding to the melting point of the compound. researchgate.net At higher temperatures, the TGA curve would show one or more mass loss steps, indicating decomposition.

A plausible decomposition sequence could involve:

An initial mass loss corresponding to the elimination of a water molecule from the hydroxymethyl group and a ring hydroxyl.

A subsequent mass loss step associated with the loss of HCl.

Finally, at much higher temperatures, the degradation and combustion of the remaining organic framework.

The specific temperatures at which these events occur are indicative of the compound's thermal stability.

Temperature Range (°C)TechniqueObservationInterpretation
120 - 140DTAEndothermic PeakMelting of the compound
200 - 280TGA/DTAMass loss (~10.3%) / Endothermic eventLoss of H₂O molecule
280 - 350TGA/DTAMass loss (~20.9%) / Endothermic eventLoss of HCl molecule
> 350TGA/DTASignificant mass loss / Exothermic eventsDecomposition and oxidation of the organic residue

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. wikipedia.org The parent molecule, this compound, is a diamagnetic species with all its electrons paired in its ground state. Therefore, it is ESR-silent and would not produce an ESR spectrum.

However, ESR spectroscopy could be a valuable tool for studying radical species derived from this compound. nih.gov For example, oxidation of the hydroquinone (B1673460) moiety can lead to the formation of a semiquinone radical, which is paramagnetic and would be ESR-active. Such a study would provide detailed information about the electronic structure of the radical. The key parameters obtained from an ESR spectrum are the g-factor, which is characteristic of the radical's electronic environment, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). This information can be used to map the spin density distribution across the molecule, revealing how the unpaired electron is delocalized over the aromatic ring and substituents.

ESR ParameterHypothetical Value for Semiquinone RadicalInformation Provided
g-factor~2.0045Provides information about the electronic environment of the unpaired electron. Deviations from the free electron g-value (2.0023) indicate spin-orbit coupling.
Hyperfine Coupling (aH)aH(ring protons) = 1.5 - 3.0 G aH(CH) = 0.5 - 1.5 GMeasures the interaction strength between the unpaired electron and magnetic nuclei. The magnitude is proportional to the spin density at that nucleus.

Theoretical and Computational Investigations of 2 Chloro Hydroxy Methyl Benzene 1,4 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures and properties of molecules. For molecules similar to 2-[Chloro(hydroxy)methyl]benzene-1,4-diol, DFT calculations are instrumental in providing a detailed understanding of their behavior.

The electronic structure of a molecule governs its chemical and physical properties. For chlorohydroquinone (B41787) compounds, DFT has been used to calculate key electronic properties. scielo.org.za A study on the analogous compound, 2-chlorobenzene-1,4-diol, employed DFT with various basis sets to determine its electronic characteristics. researchgate.net

Key electronic properties calculated for 2-chlorobenzene-1,4-diol using DFT with a 6-31G basis set include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For 2-chlorobenzene-1,4-diol, the calculated HOMO-LUMO energy gap was found to be 5.46 eV. scielo.org.zaresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of 2-chlorobenzene-1,4-diol using DFT/6-31G

PropertyValue
HOMO Energy-5.99 eV
LUMO Energy-0.110 eV
Energy Gap (BG)5.46 eV
Ionization Potential (I)5.99 eV
Electron Affinity (A)0.110 eV
Dipole Moment (μ)-3.26 Debye

Data sourced from a computational study on 2-chlorobenzene-1,4-diol. researchgate.net

These calculations provide a foundational understanding of the electron distribution and energy levels within the molecule, which are essential for predicting its behavior in chemical reactions.

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its activity and interactions. Geometry optimization is a computational process used to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For substituted hydroquinones, DFT methods are routinely used to determine the optimal molecular geometry. nih.govresearchgate.net

In the case of this compound, the presence of the chloro, hydroxyl, and hydroxymethyl substituents on the benzene (B151609) ring will influence the planarity and bond angles of the molecule. The rotational freedom of the hydroxymethyl group and the hydroxyl groups will lead to various possible conformers. DFT calculations would typically be employed to optimize the geometries of these conformers and determine their relative energies to identify the most stable structures. This process involves systematically exploring the potential energy surface by rotating flexible bonds and minimizing the energy at each step.

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov These predictions include infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

For a molecule like this compound, DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. ehu.es This theoretical IR spectrum can aid in the interpretation of experimental spectra. Similarly, NMR chemical shifts can be calculated to predict the appearance of the ¹H and ¹³C NMR spectra, providing valuable structural information. scielo.org.za Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), offering insights into the electronic transitions within the molecule. researchgate.net

Molecular Dynamics Simulations

An MD simulation of this compound would typically involve placing the molecule in a simulation box with a chosen solvent, such as water. The interactions between the atoms are described by a force field. The simulation then calculates the trajectory of each atom over time by solving Newton's equations of motion. This allows for the study of conformational changes, solvent effects, and the formation of intermolecular interactions like hydrogen bonds. nih.gov For substituted hydroquinones, MD simulations can provide insights into their dynamic behavior and interactions with their environment. nih.gov

Quantum Chemical Analyses of Reactivity Descriptors

Quantum chemical calculations can provide a range of descriptors that help in understanding and predicting the chemical reactivity of a molecule. mdpi.com These descriptors are often derived from the electronic structure calculations performed using DFT. scirp.org

For this compound, several reactivity descriptors can be calculated to predict its behavior in chemical reactions:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO and LUMO provides information about the electron-donating and electron-accepting capabilities of the molecule, respectively. scispace.com The locations of these orbitals indicate the likely sites of reaction.

A computational study on 2-chlorobenzene-1,4-diol calculated several of these descriptors, providing a framework for understanding the reactivity of chlorohydroquinones. researchgate.net

Table 2: Global Reactivity Descriptors for 2-chlorobenzene-1,4-diol

DescriptorFormulaValue (eV)
Chemical Potential (μ)-(I+A)/2-3.05
Hardness (η)(I-A)/22.94
Softness (S)1/2η0.17
Electrophilicity Index (ω)μ²/2η1.58

Values are derived from the ionization potential (I) and electron affinity (A) from Table 1. researchgate.net

These theoretical and computational approaches provide a comprehensive framework for investigating the properties of this compound, offering deep insights into its structure, behavior, and reactivity from a molecular perspective.

Reactivity and Reaction Mechanisms of 2 Chloro Hydroxy Methyl Benzene 1,4 Diol

Reactions of the Hydroxyl Groups

The two hydroxyl groups attached directly to the aromatic ring are characteristic of a hydroquinone (B1673460) system. These phenolic groups are weakly acidic and are highly susceptible to oxidation.

The hydroquinone moiety is readily oxidized to the corresponding p-benzoquinone derivative. This transformation is a hallmark of benzene-1,4-diols and can proceed through various mechanisms depending on the oxidant and reaction conditions. wikipedia.orglibretexts.org

Mechanism: The oxidation of hydroquinones can be complex, but a common pathway involves a hydrogen-atom transfer (HAT) mechanism. nih.gov In the presence of a suitable oxidant, one of the phenolic hydroxyl groups transfers a hydrogen atom (a proton and an electron), forming a semiquinone radical intermediate. This intermediate is resonance-stabilized. A second HAT from the remaining hydroxyl group yields the final p-benzoquinone product.

In the case of 2-[Chloro(hydroxy)methyl]benzene-1,4-diol, the product would be 2-[chloro(hydroxy)methyl]-p-benzoquinone.

The reaction can be initiated by various oxidizing agents, including metal complexes, molecular oxygen (autooxidation), and other chemical oxidants. nih.govacs.org Autooxidation is particularly facile under alkaline conditions, which promote the deprotonation of the phenolic hydroxyl groups to form more easily oxidized phenolate (B1203915) ions. inchem.org Studies on Co(salophen)-catalyzed aerobic oxidation of p-hydroquinone show that the reaction consumes hydroquinone and oxygen in a 2:1 ratio, indicating a full reduction of oxygen to water. acs.org

Table 1: Oxidation of the Hydroquinone Moiety

Reagent/Condition Product Mechanism Type
Molecular Oxygen (O₂), basic pH 2-[Chloro(hydroxy)methyl]-p-benzoquinone Autooxidation
Fremy's Salt 2-[Chloro(hydroxy)methyl]-p-benzoquinone Radical Oxidation libretexts.org
Metal Catalysts (e.g., Ru(VI), Co(II)) + O₂ 2-[Chloro(hydroxy)methyl]-p-benzoquinone Catalytic Oxidation nih.govacs.org

Reduction Processes

The reduction of phenolic hydroxyl groups is not a direct process of hydrogenation but rather a deoxygenation reaction, where the -OH group is replaced by a hydrogen atom. This transformation typically requires converting the hydroxyl group into a better leaving group. google.com

Pathways:

Conversion to Aryl Sulfonate Esters: The phenolic hydroxyl groups can be reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form an aryl sulfonate ester (tosylate). The tosylate group is an excellent leaving group and can be subsequently removed by catalytic hydrogenation using catalysts like Raney Nickel, effectively replacing it with a hydrogen atom. google.com

Conversion to Heterocyclic Ethers: Another strategy involves converting the phenol (B47542) into an ether with a specific heterocyclic group, such as a 2-pyridyl ether. This is achieved by reacting the phenolic compound with a halo-substituted heterocycle (e.g., 2-chloropyridine). The resulting aryl-heterocyclic ether can then undergo hydrogenolysis over a palladium catalyst, which cleaves the C-O bond and replaces the ether group with hydrogen. google.com

These methods provide a route to deoxygenate the hydroquinone ring of this compound, yielding derivatives of chlorobenzyl alcohol.

Reactivity of the Chlorohydroxymethyl Moiety

The -CH(OH)Cl group is an α-chloro alcohol situated on a benzylic carbon. This structure confers significant reactivity, particularly towards nucleophilic substitution and elimination reactions.

The benzylic carbon of the chlorohydroxymethyl group is susceptible to attack by nucleophiles. Two potential leaving groups are present: the chloride ion (-Cl) and, under acidic conditions, the hydroxyl group (-OH).

Substitution of the Chloride Ion: The chloride ion is a good leaving group. A nucleophile (Nu⁻) can directly displace the chloride. Given that the substrate is a secondary benzylic halide, this reaction can proceed via either an Sₙ1 or Sₙ2 mechanism. An Sₙ1 pathway would involve the formation of a resonance-stabilized benzylic carbocation, while an Sₙ2 pathway would involve a backside attack by the nucleophile. unacademy.com

Substitution of the Hydroxyl Group: The hydroxyl group is inherently a poor leaving group. For it to be substituted, it must first be protonated by a strong acid to form an oxonium ion (-OH₂⁺). msu.edulibretexts.org The resulting water molecule is an excellent leaving group and can depart, again forming a benzylic carbocation intermediate that is subsequently attacked by a nucleophile. This pathway is characteristic of Sₙ1 reactions of secondary and tertiary alcohols in the presence of strong acids. libretexts.org

Table 2: Potential Nucleophilic Substitution Reactions at the Side Chain

Reagent/Nucleophile Leaving Group Potential Product
R-NH₂ (Amine) -Cl 2-[(Amino)(hydroxy)methyl]benzene-1,4-diol
R-O⁻ (Alkoxide) -Cl 2-[(Alkoxy)(hydroxy)methyl]benzene-1,4-diol
CN⁻ (Cyanide) -Cl 2-[Chloro(cyano)methyl]benzene-1,4-diol
HBr (strong acid) -OH (as H₂O) 2-[Bromo(chloro)methyl]benzene-1,4-diol

Hydrolysis Pathways

Hydrolysis is a specific nucleophilic substitution reaction where water acts as the nucleophile. For the chlorohydroxymethyl group, hydrolysis is expected to lead to the formation of a carbonyl group.

Mechanism: α-chloro alcohols are known to be unstable and can readily eliminate hydrogen chloride (HCl) to form the corresponding aldehyde or ketone. stackexchange.com In this case, the chlorohydroxymethyl group can eliminate HCl to directly yield 2,5-dihydroxybenzaldehyde (B135720).

Alternatively, a two-step pathway can be envisioned. First, water acts as a nucleophile to displace the chloride ion, forming a benzylic gem-diol (a carbon atom bonded to two hydroxyl groups). chemistrysteps.com Gem-diols are typically unstable and readily lose a molecule of water to form a more stable carbonyl compound. The gem-diol intermediate, 2-(dihydroxymethyl)benzene-1,4-diol, would thus quickly dehydrate to form 2,5-dihydroxybenzaldehyde.

Aromatic Ring Functionalization Reactions

The hydroquinone ring is highly activated towards electrophilic aromatic substitution (SₑAr) due to the strong electron-donating effects of the two hydroxyl groups. wikipedia.org These groups direct incoming electrophiles to the ortho and para positions.

In this compound, the positions available for substitution are C3, C5, and C6.

The two -OH groups at C1 and C4 are powerful ortho-, para-directing activators. libretexts.org

The -CH(OH)Cl group at C2 is expected to be an inductively deactivating group, which would direct incoming electrophiles to the meta position (C5).

The powerful activating and directing effects of the hydroxyl groups will dominate the reaction's regioselectivity. wikipedia.org Therefore, substitution is strongly favored at the positions ortho and para to the hydroxyls.

Position C5: This position is ortho to the C4-OH and para to the C1-OH, making it highly activated and a likely site for substitution.

Position C3: This position is ortho to the C4-OH, making it another activated site.

Position C6: This position is ortho to the C1-OH but may experience some steric hindrance from the adjacent side chain at C2.

Therefore, electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), and Friedel-Crafts reactions are expected to yield primarily a mixture of 3- and 5-substituted products.

Redox Chemistry of the Benzene-1,4-diol (B12442567) Core

Hydroquinone ⇌ Quinone + 2e⁻ + 2H⁺

The redox potential of this process is highly sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the redox potential, making the hydroquinone more difficult to oxidize, while electron-donating groups lower it. In the case of this compound, the substituent is complex. The chlorine atom is strongly electron-withdrawing via its inductive effect, which would be expected to raise the redox potential. Conversely, the hydroxymethyl group is generally considered to be weakly electron-donating.

Table 1: Influence of Substituents on the Redox Potential of Quinone/Hydroquinone Systems

SubstituentElectronic EffectExpected Impact on Redox Potential of Hydroquinone
Electron-Donating Group (e.g., -CH₃, -OCH₃)Increases electron density on the ringLower (easier to oxidize)
Electron-Withdrawing Group (e.g., -Cl, -NO₂)Decreases electron density on the ringHigher (harder to oxidize)
Chloro(hydroxy)methyl GroupMixed inductive and potential resonance effectsComplex; likely a balance between the electron-withdrawing nature of chlorine and the properties of the hydroxymethyl group.

This table provides a generalized overview based on established principles of physical organic chemistry.

Intra- and Intermolecular Interactions Driving Reactivity

The presence of hydroxyl groups and a chlorine atom in this compound facilitates a variety of non-covalent interactions that can significantly influence its reactivity. These interactions can occur within a single molecule (intramolecular) or between different molecules (intermolecular).

Intramolecular Interactions:

A key feature of ortho-substituted phenols containing a hydrogen bond acceptor group is the potential for intramolecular hydrogen bonding. In this compound, an intramolecular hydrogen bond can form between the phenolic hydroxyl group at the 1-position and the hydroxyl group of the adjacent chloro(hydroxy)methyl substituent. Crystal structures of related compounds, such as 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, confirm the presence of an intramolecular O—H⋯O hydrogen bond between the phenolic and pendant alcohol groups, forming a stable six-membered ring. nih.gov This type of interaction can affect the acidity of the phenolic proton and the orientation of the substituent, thereby influencing the molecule's reactivity. Theoretical and spectroscopic studies on 2-halophenols also suggest the presence of weak intramolecular hydrogen bonds. rsc.org

Intermolecular Interactions:

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorSignificance
Intramolecular Hydrogen Bond Phenolic -OH (at C1)Hydroxyl -OH (on substituent)Influences conformation, acidity, and reactivity.
Intermolecular Hydrogen Bond Phenolic -OH, Substituent -OHPhenolic -OH, Substituent -OH, SolventDictates crystal packing and solution-phase behavior.
Weak C-H···O/Cl Interactions Aromatic/Aliphatic C-HOxygen/Chlorine atomsContribute to the stability of the crystal lattice.

Investigation of Tautomeric Equilibria

Tautomerism in hydroquinones involves the migration of a proton from a hydroxyl group to the benzene (B151609) ring, resulting in a non-aromatic keto-enol equilibrium. For simple benzene-1,4-diols, the equilibrium lies heavily towards the aromatic dihydroxy form due to the significant stabilization energy of the benzene ring. quora.com The keto tautomers are generally much less stable. quora.com

The presence of substituents can, in some cases, influence this equilibrium. However, for this compound, it is highly unlikely that the chloro(hydroxy)methyl group would provide sufficient stabilization to the keto tautomer to make it a significant species at equilibrium under normal conditions. Studies on more complex systems, such as hydroquinones fused to larger aromatic structures, have shown that the diketone tautomer can become the more stable form, but this is not expected for a simple substituted monocyclic hydroquinone. Therefore, for the purposes of describing its reactivity, this compound is considered to exist exclusively as the aromatic dihydroxy tautomer.

Applications of 2 Chloro Hydroxy Methyl Benzene 1,4 Diol in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Architectures

The hydroquinone (B1673460) moiety is a privileged scaffold in the synthesis of natural products and complex organic molecules. researchgate.net Substituted benzene-1,4-diols serve as foundational building blocks for a variety of larger structures. The reactivity of 2-[Chloro(hydroxy)methyl]benzene-1,4-diol is defined by its three key features: the hydroquinone ring, the benzylic hydroxyl group, and the benzylic chloride. This trifunctionality allows for sequential and site-selective reactions to build complex molecular frameworks.

The chloromethyl group (-CH₂Cl) is particularly valuable, acting as a reactive electrophile for introducing the 2-(hydroxymethyl)-1,4-dihydroxyphenyl moiety into larger molecules through nucleophilic substitution reactions. This versatility makes it an excellent building block for creating intricate structures, as seen with analogous benzyl (B1604629) chlorides used in the synthesis of pharmaceuticals and agrochemicals. guidechem.com For instance, the chloromethyl group can react with amines, alcohols, or thiols on another molecule, effectively "stitching" the hydroquinone unit into a larger assembly.

The general strategies for employing hydroquinone derivatives in the synthesis of complex molecules are diverse and well-established. nih.gov These approaches can be logically extended to this compound.

Table 1: Synthetic Strategies for Complex Molecules Using Hydroquinone Building Blocks

Synthetic Strategy Description Potential Application for the Target Compound
Nucleophilic Substitution The chloromethyl group is highly susceptible to substitution by nucleophiles (e.g., R-OH, R-NH₂, R-SH), forming new C-O, C-N, or C-S bonds. Attachment to polymers, biomolecules, or other complex fragments to introduce a redox-active, functionalized aromatic unit.
Diels-Alder Cycloaddition The oxidized quinone form can act as a dienophile in [4+2] cycloaddition reactions to form polycyclic systems. nih.gov Synthesis of terpene-quinone analogues and other polycyclic natural product scaffolds.
Cross-Coupling Reactions The aromatic ring can be further functionalized via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) if converted to an aryl halide or triflate. Elaboration of the aromatic core to create extended π-systems or connect to other aromatic or aliphatic fragments.
Condensation Reactions The hydroxyl groups can participate in condensation reactions to form ethers, esters, or be used to synthesize macrocycles and polymers. Preparation of novel crown ethers, calixarenes, or redox-active polymers.

Utility as a Reagent in Organic Transformations

As a reagent, this compound offers a dual reactivity profile. The hydroquinone core is a well-known reducing agent, capable of donating electrons in redox reactions. evitachem.com This property is fundamental to its role in processes like photography and as a polymerization inhibitor. In a synthetic context, it can be used for the mild reduction of certain functional groups.

Conversely, the chloromethyl group provides a site for electrophilic attack. This allows the compound to act as a reagent for introducing a functionalized benzyl group onto various substrates. The primary reaction pathway for analogous acyl chlorides is nucleophilic acyl substitution, where the chloride is replaced by nucleophiles like amines, alcohols, and thiols. This principle applies to the benzylic chloride of the target compound, enabling reactions such as:

Alkylation: Transferring the 2-(hydroxymethyl)-1,4-dihydroxyphenylmethyl group to a nucleophilic substrate.

Formation of Ethers and Esters: Reaction with alcohols or carboxylates at the chloromethyl position.

The presence of multiple reactive sites allows for selective transformations. For example, the phenolic hydroxyl groups could be protected, allowing for chemistry to be performed exclusively at the chloromethyl or benzylic alcohol sites, followed by deprotection to unmask the hydroquinone functionality.

Precursor in the Synthesis of Quinone Derivatives

One of the most fundamental transformations of hydroquinones is their oxidation to the corresponding p-benzoquinones. evitachem.com This reaction is often high-yielding and can be accomplished with a wide variety of oxidizing agents. The resulting quinone, 2-[chloro(hydroxy)methyl]-p-benzoquinone, would be a highly reactive and versatile intermediate. Quinones are excellent Michael acceptors and dienophiles, making them valuable in the synthesis of heterocyclic and polycyclic compounds. nih.govmdpi.com

The oxidation of the hydroquinone core can be achieved through several methods, including chemical and electrochemical approaches. nih.govacs.org The choice of oxidant allows for control over the reaction conditions, accommodating various functional groups that may be present in the molecule.

Table 2: Common Methods for Oxidation of Hydroquinones to Quinones

Oxidizing Agent/Method Typical Conditions Notes
Ferric Chloride (FeCl₃) Aqueous or alcoholic solution, room temperature. A classic, mild, and efficient method.
Manganese Dioxide (MnO₂) Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature or reflux. Useful for selective oxidation of hydroquinones in the presence of other sensitive groups. nih.gov
Jones Oxidation (CrO₃/H₂SO₄) Acetone, 0°C to room temperature. A potent oxidizing agent; conditions must be controlled to avoid over-oxidation of the benzylic alcohol.
Electrochemical Oxidation Divided or undivided cell, specific electrode potential. A green and highly controllable method that avoids the use of chemical oxidants. nih.govacs.org
Fremy's Salt Aqueous solution, buffered. A mild and selective radical oxidant for phenols and hydroquinones. mdpi.com

Potential as a Chiral Synthon (Inferred from related diol research)

While this compound is itself achiral, its core structure is amenable to transformations that can generate chirality, making it a potential precursor to valuable chiral synthons. This potential is inferred from extensive research on the enzymatic modification of substituted benzenes and the application of chiral diols in asymmetric catalysis. rsc.orgsemanticscholar.org

A key strategy for generating chiral diols from aromatic precursors is through enzymatic cis-dihydroxylation using dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO). rsc.orgresearchgate.net These enzymes can convert monosubstituted benzenes into enantiopure cis-dihydrodiols. rsc.org A hypothetical chemoenzymatic route could involve the enzymatic dihydroxylation of a precursor like 2-chloro-5-(hydroxymethyl)toluene to generate a chiral cyclohexadiene-cis-diol, which could then be aromatized to yield an enantiomerically enriched form of a related diol. Such chiral diols are highly prized building blocks in asymmetric synthesis. researchgate.net

Furthermore, the field of organocatalysis has demonstrated the power of chiral diols, such as BINOL and TADDOL derivatives, in mediating a wide range of enantioselective reactions. semanticscholar.org These catalysts function by creating a chiral environment, often through hydrogen bonding, that directs the approach of reactants. It is conceivable that a chiral derivative of this compound could be synthesized and employed as a novel organocatalyst or chiral ligand in reactions such as:

Asymmetric Diels-Alder reactions

Enantioselective allylborations of ketones

Asymmetric conjugate additions

The specific substitution pattern of the target molecule could offer unique steric and electronic properties to influence the stereochemical outcome of such transformations.

Applications in Ligand Design and Coordination Chemistry

The two hydroxyl groups of the benzene-1,4-diol (B12442567) framework make it an excellent candidate for use as a ligand in coordination chemistry. Dihydroxybenzenes, including catechols (1,2-diols) and hydroquinones (1,4-diols), can coordinate to a wide variety of metal centers. stackexchange.comresearchgate.net The hydroxyl groups can be deprotonated to form bidentate chelating ligands, binding to a metal ion to form stable complexes.

The redox activity of the hydroquinone/quinone system is particularly appealing for designing "redox-active" ligands. nih.gov In such complexes, both the metal center and the ligand can participate in electron transfer processes. This can lead to complexes with interesting electronic structures, magnetic properties, and catalytic activities. The ligand can exist in three different oxidation states (hydroquinone, semiquinone radical anion, and quinone), allowing for the formation of a series of related complexes with tunable properties. researchgate.net

Table 3: Potential Coordination Modes and Metal Complexes

Ligand Form Coordination Mode Potential Metal Centers Resulting Complex Features
Benzene-1,4-diolate (dianion) Bidentate (O,O'-chelation) Transition metals (e.g., Fe, Cu, Mn, Co), Lanthanides (e.g., Ga, Y) Forms stable chelate rings; can bridge multiple metal centers to form coordination polymers or cages. acs.org
Semiquinone (radical anion) Bidentate (O,O'-chelation) Redox-active metals (e.g., Re, Rh, Pd) Paramagnetic complexes with unique electronic and magnetic properties. researchgate.netnih.gov
p-Benzoquinone (neutral) Monodentate (through C=O) or Bridging Metals in low oxidation states Electron-accepting ligand; participates in charge-transfer interactions.
Benzene (B151609) ring (neutral) η⁶-coordination (π-complex) Transition metals (e.g., Cr, Rh) Forms "inverse-sandwich" or piano-stool complexes where the entire aromatic ring binds to the metal. stackexchange.comnih.gov

Environmental and Biochemical Transformations of 2 Chloro Hydroxy Methyl Benzene 1,4 Diol

Microbial Degradation Pathways

The complete microbial degradation pathway of 2-[Chloro(hydroxy)methyl]benzene-1,4-diol has not been fully elucidated in the scientific literature. However, studies on its biotransformation by specific fungal species provide insights into the initial steps of its microbial metabolism. Fungi, particularly white-rot fungi, are known to degrade a wide range of aromatic and chlorinated aromatic compounds through the action of non-specific extracellular enzymes. acs.orgnih.gov

The enzymatic transformation of this compound has been observed in the marine-derived fungus Chrysosporium synchronum. This fungus is capable of glycosylating the parent compound. ambeed.com This biotransformation involves the formation of a glycosidic bond between the hydroxyl group of the alcohol and a mannose sugar moiety. While the specific enzyme responsible for this mannosidation in C. synchronum has not been characterized, this type of reaction is typically catalyzed by glycosyltransferases.

Fungal degradation of chlorinated aromatic compounds often involves oxidative enzymes such as laccases and peroxidases (e.g., lignin (B12514952) peroxidase and manganese peroxidase). acs.orgnih.gov These enzymes are capable of oxidizing phenolic compounds, generating phenoxy radicals that can lead to further reactions, including polymerization or ring cleavage. acs.org Laccases, for instance, can initiate the degradation of phenolic structures, while peroxidases can generate reactive oxygen species that facilitate the cleavage of stable carbon-chlorine and carbon-carbon bonds. acs.org Although these are common mechanisms for related compounds, the specific involvement of these oxidative enzymes in the degradation of this compound has not been directly documented.

Detailed studies identifying a full spectrum of metabolites from the complete biodegradation of this compound are limited. However, a specific biotransformation product has been identified from its fermentation with the marine-derived fungus Chrysosporium synchronum. ambeed.com

The major metabolite identified in this process is a glycosidic conjugate:

1-O-(α-D-mannopyranosyl)chlorogentisyl alcohol ambeed.com

This metabolite is formed through the enzymatic attachment of a mannose sugar to the parent molecule. ambeed.com The identification of this conjugate confirms that microbial glycosylation is one of the metabolic pathways for this compound.

Parent CompoundTransforming MicroorganismMetabolite IdentifiedReference
This compoundChrysosporium synchronum1-O-(α-D-mannopyranosyl)chlorogentisyl alcohol ambeed.com

Chemical Transformation in Environmental Systems

There is currently a lack of specific data in the scientific literature concerning the chemical (abiotic) transformation of this compound in environmental systems. The environmental fate of a chemical compound is influenced by processes such as photolysis, hydrolysis, and oxidation. For phenolic compounds, photodegradation can be a significant dissipation pathway. nih.gov However, without specific studies on this compound, its stability and transformation products under various environmental conditions (e.g., sunlight, different pH values) remain unknown.

Biochemical Interaction Mechanisms (Mechanistic studies of binding, not effects)

This compound has been identified as a potent inhibitor of the bacterial enzyme β-glucuronidase (GUS). cenmed.com This enzyme is produced by some gut bacteria and plays a role in the metabolism of various substances by cleaving glucuronic acid from conjugated molecules. microba.com The inhibition of bacterial GUS is a target for mitigating drug-induced gastrointestinal toxicity. arabjchem.orgnih.gov

The interaction of this compound with E. coli β-glucuronidase has been characterized by its inhibitory constants. The mechanism is one of potent enzymatic inhibition, though detailed structural studies of the binding site interaction are not extensively available. The inhibition kinetics suggest a strong affinity of the compound for the enzyme.

Enzyme TargetOrganism SourceInhibition Constant (Kᵢ)IC₅₀ ValueReference
β-glucuronidase (GUS)Escherichia coli0.58 µM0.74 µM cenmed.com

The catalytic mechanism of β-glucuronidase involves a catalytic glutamic acid residue that protonates the glycosidic oxygen of a glucuronide, leading to the release of the aglycone. nih.gov A second glutamate (B1630785) residue acts as a nucleophile, forming a covalent intermediate. nih.gov Inhibitors like this compound likely interact with key residues in the active site to prevent this process, but the precise binding mode and interactions (e.g., hydrogen bonding, hydrophobic interactions) with the enzyme's active site have not been fully detailed through mechanistic studies.

Radical Scavenging Mechanisms

This compound exhibits significant radical-scavenging activity, a property attributed to its phenolic structure. ambeed.comcaymanchem.com The presence of hydroxyl groups on the benzene (B151609) ring allows it to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions.

The efficiency of this compound as a radical scavenger has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ambeed.comcaymanchem.com In this assay, the antioxidant reduces the stable DPPH radical to the yellow-colored diphenyl-picrylhydrazine. The scavenging activity is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

The primary mechanism for radical scavenging by phenolic compounds like this compound is hydrogen atom transfer (HAT). mdpi.com The hydroxyl groups on the aromatic ring have a bond dissociation enthalpy (BDE) that is low enough to facilitate the donation of a hydrogen atom to a radical. Upon donating a hydrogen atom, the antioxidant itself becomes a radical, but this resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it less reactive and less likely to propagate further radical reactions.

Radical Scavenging AssayIC₅₀ ValueReference
DPPH1.0 µM ambeed.comcaymanchem.com

The potent radical-scavenging activity, as indicated by its low micromolar IC₅₀ value, suggests that this compound is an effective antioxidant. ambeed.comcaymanchem.com Its activity is reported to be more potent than the standard antioxidant, L-ascorbic acid, which had an IC₅₀ of 20.0 µM in the same study. ambeed.com

Future Research Directions Pertaining to 2 Chloro Hydroxy Methyl Benzene 1,4 Diol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-[Chloro(hydroxy)methyl]benzene-1,4-diol will likely prioritize green and sustainable methodologies to minimize environmental impact and enhance efficiency. Traditional methods for the synthesis of substituted phenols often involve harsh reaction conditions and the use of toxic reagents. nih.gov Future research should therefore focus on developing synthetic pathways that align with the principles of green chemistry.

Key areas of investigation could include:

Biocatalytic Approaches: Utilizing enzymes or whole-cell systems for the synthesis could offer high selectivity and mild reaction conditions. The inherent chirality of the hydroxymethyl group also presents an opportunity for enantioselective biocatalysis.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Alternative Solvents and Catalysts: The exploration of greener solvents, such as ionic liquids or supercritical fluids, can reduce the reliance on volatile organic compounds. rsc.org Furthermore, the development of recyclable and non-toxic catalysts is a critical avenue for sustainable synthesis. encyclopedia.pub

Table 1: Comparison of Potential Synthetic Approaches

Synthetic ApproachPotential AdvantagesPotential Challenges
Biocatalysis High selectivity, mild conditions, environmentally friendly.Enzyme stability and cost, substrate scope limitations.
Flow Chemistry Enhanced safety, scalability, precise control.Initial setup cost, potential for clogging.
Green Solvents/Catalysts Reduced environmental impact, potential for catalyst recycling.Solvent/catalyst cost and stability, separation from product.
One-Pot Synthesis Reduced waste, increased efficiency, time and cost savings.Compatibility of reagents and intermediates, complex optimization.

Advanced Mechanistic Studies of Reactivity and Selectivity

A thorough understanding of the reactivity and selectivity of this compound is fundamental to unlocking its full potential. The interplay between the electron-donating hydroxyl groups, the electron-withdrawing chloro group, and the reactive hydroxymethyl group governs its chemical behavior.

Future mechanistic studies should aim to:

Elucidate Electrophilic Aromatic Substitution: Investigate the regioselectivity of further substitutions on the aromatic ring. The directing effects of the existing substituents will determine the outcome of reactions such as nitration, halogenation, and acylation. researchgate.net

Probe Nucleophilic Reactions: The benzylic hydroxyl group is a potential site for nucleophilic substitution, offering a pathway to a variety of derivatives. Kinetic and thermodynamic studies of these reactions will be crucial.

Investigate Oxidation-Reduction Chemistry: The hydroquinone (B1673460) moiety is redox-active, and understanding its electrochemical properties is essential. nih.gov Studies on the oxidation to the corresponding quinone and the factors influencing this process will be of significant interest.

Explore Polymerization Mechanisms: Given the potential for this compound to act as a monomer, understanding the mechanisms of its polymerization, whether through condensation of the hydroxymethyl group or other reactive pathways, is vital.

Exploration of New Applications in Materials Science (Inferred from general trends for similar compounds)

The unique combination of functional groups in this compound suggests its potential as a building block for novel materials. Research in this area can be guided by the known applications of related functionalized hydroquinones and phenols.

Potential applications to be explored include:

High-Performance Polymers: Hydroquinone is a known component in high-performance polymers like PEEK and polyethersulfone. The introduction of the chloro and hydroxymethyl groups could be used to modify polymer properties, such as solubility, thermal stability, and flame retardancy. google.com Functionalized hydroquinones can be used to create redox-active polymers with applications in energy storage. mdpi.com

Resins and Coatings: Phenolic resins are widely used as adhesives and coatings. acs.org The incorporation of this compound could lead to resins with enhanced properties, such as improved adhesion, chemical resistance, and fire resistance due to the presence of chlorine. google.comlabinsights.nl

Conductive Polymers: The redox properties of the hydroquinone unit could be harnessed in the development of conductive polymers for applications in electronics and sensors. mdpi.com

Functional Materials: The hydroxyl and chloro groups provide handles for further functionalization, allowing for the creation of materials with tailored properties for applications such as ion exchange resins or chelating agents for metal sequestration. researchgate.net

Further Elucidation of Environmental Fates and Biotransformation Pathways

As with any synthetic compound, a comprehensive understanding of its environmental fate and potential for biotransformation is crucial for responsible development and application. Research on the environmental behavior of chlorinated aromatic compounds provides a framework for these future investigations. epa.goved.ac.uknih.gov

Key research questions to address include:

Biodegradability: Assessing the susceptibility of this compound to microbial degradation under both aerobic and anaerobic conditions is a priority. researchgate.netnih.govarizona.eduproquest.comresearchgate.nettandfonline.com Identifying microbial strains capable of metabolizing this compound and elucidating the enzymatic pathways involved will be critical.

Biotransformation Products: Identifying the metabolites formed during biodegradation is essential for a complete environmental risk assessment. nih.gov Pathways could involve hydroxylation, dechlorination, or oxidation of the hydroxymethyl group. eurochlor.org

Persistence and Bioaccumulation: Determining the persistence of the compound in different environmental compartments (soil, water, air) and its potential for bioaccumulation in organisms is necessary.

Toxicity of Transformation Products: Evaluating the toxicity of any identified biotransformation products is as important as assessing the parent compound.

Table 2: Potential Biotransformation Reactions

Reaction TypeDescriptionPotential Outcome
Hydroxylation Addition of a hydroxyl group to the aromatic ring.Increased water solubility, potential for further degradation.
Dechlorination Removal of the chlorine atom.Reduced toxicity, formation of a less halogenated compound.
Oxidation Conversion of the hydroxymethyl group to an aldehyde or carboxylic acid.Altered reactivity and polarity.
Ring Cleavage Opening of the aromatic ring by microbial enzymes.Complete mineralization to CO2 and water.

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work will be instrumental in accelerating research on this compound. In silico methods can provide valuable insights and guide experimental design, saving time and resources.

Future research should leverage computational tools for:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, guiding the design of synthetic routes and mechanistic studies. rjpn.orgrjpn.orgresearchgate.netacs.org

Simulating Spectroscopic Properties: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR) for this compound and its derivatives. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity, toxicity, and environmental fate of this compound and related compounds based on their molecular structure. ecetoc.orgresearchgate.netresearchgate.net

Modeling Interactions with Biomolecules: Molecular docking and molecular dynamics simulations can be used to investigate potential interactions with biological targets, which is particularly relevant given its suggested potential in anti-cancer and anti-inflammatory research.

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential application in a variety of scientific and technological fields.

Q & A

Q. What are the optimal synthetic routes for 2-[Chloro(hydroxy)methyl]benzene-1,4-diol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves hydroxylation and chloro-substitution on a benzene ring. Key steps include:
  • Electrophilic aromatic substitution : Introducing hydroxyl groups at positions 1 and 4.
  • Chlorination : Using reagents like SOCl₂ or Cl₂ under controlled conditions to add the chloro-hydroxymethyl group.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization parameters include temperature (e.g., 50–80°C for chlorination), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., FeCl₃ for regioselectivity). Yield improvements (>70%) are achieved by minimizing side reactions via inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify hydroxyl protons (δ 4.5–5.5 ppm, broad) and aromatic protons (δ 6.8–7.2 ppm). Chlorine’s inductive effect shifts neighboring carbons downfield (~δ 120–130 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.
  • Mass Spectrometry : Molecular ion peak at m/z 174 (C₇H₇ClO₂) with fragmentation patterns reflecting loss of Cl or hydroxyl groups .

Q. What stability considerations are critical for handling this compound under varying pH and temperature?

  • Methodological Answer :
  • pH Stability : Degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to hydroxyl group deprotonation or chloro displacement. Use buffered solutions (pH 6–8) for aqueous studies.
  • Thermal Stability : Decomposes above 150°C; store at 4°C in dark, airtight containers to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in β-glucuronidase inhibition studies involving derivatives of this compound?

  • Methodological Answer : Contradictions may arise from stereochemical variations or assay conditions. Strategies include:
  • Stereoisomer Synthesis : Prepare enantiomers (e.g., cyclohexyl derivatives) to test activity differences .
  • Enzyme Kinetics : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C).
  • Molecular Docking : Validate binding modes using software like AutoDock to identify critical interactions (e.g., H-bonding with hydroxyl groups) .

Q. What experimental designs are recommended for studying metabolic pathways involving this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolic intermediates via LC-MS.
  • In Vitro Models : Liver microsomes or hepatocyte cultures to identify phase I/II metabolites (e.g., glucuronidation).
  • Gene Knockdown : siRNA targeting enzymes like CYP450 to assess metabolic route dependencies .

Q. How can computational modeling predict reactivity in novel derivatives of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites (e.g., para to hydroxyl groups).
  • QSAR Models : Correlate substituent effects (e.g., Cl position) with bioactivity using descriptors like Hammett constants.
  • MD Simulations : Simulate ligand-enzyme binding to prioritize synthetic targets .

Data Contradiction Analysis Framework

Issue Possible Cause Resolution Strategy
Variable enzyme inhibitionStereochemical impuritiesChiral HPLC purification
Unstable synthetic yieldsCompeting side reactionsOptimize stoichiometry/temperature
Discrepant NMR shiftsSolvent polarity effectsStandardize deuterated solvents (e.g., DMSO-d₆)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.